molecular formula C8H9N3O B1283745 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 54732-89-7

5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B1283745
CAS No.: 54732-89-7
M. Wt: 163.18 g/mol
InChI Key: MHEBKJBEJUTXJQ-UHFFFAOYSA-N
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Description

5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound belonging to the benzimidazole and benzimidazolone class of heterocyclic aromatic organic compounds. These compounds are characterized by a benzene ring fused to an imidazole ring, and they are of significant interest in multiple research fields due to their diverse properties. In industrial chemistry, benzimidazole derivatives are recognized as highly efficient organic corrosion inhibitors for mild steel in acidic mediums. Their molecular structure, featuring heteroatoms like nitrogen and oxygen, as well as electronegative functional groups, promotes strong adsorption onto metal surfaces, forming a protective barrier that significantly reduces corrosion rates with efficiencies often exceeding 90% . In the life sciences, the benzimidazole scaffold is a privileged structure known for its wide range of biological activities. While this specific derivative is for research use, related structures are investigated for their potential pharmacological properties . The presence of both amino and methyl substituents on the core benzimidazolone structure makes this compound a valuable building block in organic synthesis and medicinal chemistry research for constructing more complex molecules. It is also used as an analytical reference standard in method development. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should refer to the safety data sheet (SDS) and handle the product according to established laboratory safety protocols.

Properties

IUPAC Name

6-amino-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEBKJBEJUTXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227311
Record name 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54732-89-7
Record name 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54732-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3-dihydro-1-methyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-1-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.542
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with methyl isocyanate, followed by cyclization to form the benzodiazole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Scientific Research Applications

5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Findings:

Structural and Electronic Differences: The methyl group in the target compound improves solubility compared to bulkier substituents (e.g., Domperidone’s piperidinylpropyl group) but reduces steric hindrance, favoring synthetic modifications . Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce stability, whereas halogens (e.g., Cl, F in ) enhance bioactivity and metabolic resistance .

Physical and Crystallographic Properties :

  • The triclinic crystal structure of 5-nitro-1-(prop-2-yn-1-yl)-benzodiazol-2-one () highlights how substituents influence packing efficiency and solid-state behavior, differing from the target compound’s uncharacterized structure .

Biological Activity

5-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS Number: 54732-89-7) is a heterocyclic compound belonging to the class of benzodiazoles. Its unique structure, which includes an amino group and a methyl group on the benzodiazole ring, has drawn significant attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular FormulaC₈H₉N₃O
Molecular Weight163.18 g/mol
Melting Point222–224 °C
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand. Research indicates that it may interact with specific protein targets involved in critical cellular processes.

Enzyme Inhibition

One of the notable mechanisms involves the inhibition of protein-protein interactions (PPIs), particularly with transcription factors such as Signal Transducer and Activator of Transcription 3 (STAT3). A study highlighted that certain derivatives of benzodiazoles exhibited significant inhibitory activity against STAT3 with an IC50 value of 15.8 ± 0.6 µM, demonstrating the potential of this class of compounds in therapeutic applications against cancers where STAT3 is implicated .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In vitro studies indicated that it has activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In particular, it has been tested against prostate cancer cells and found to induce apoptosis effectively. The mechanism appears to involve interference with cell cycle regulation and induction of cellular stress responses .

Case Studies

Case Study 1: STAT3 Inhibition

In a study investigating the inhibition of STAT3 by benzodiazole derivatives, researchers synthesized several compounds and assessed their inhibitory effects using AlphaScreen assays. The findings revealed that specific substitutions on the benzodiazole ring significantly influenced the inhibitory potency against STAT3. This highlights the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) effective against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial therapies .

Future Directions

The future research directions for this compound include:

  • Structural Optimization : Further chemical modifications may enhance its potency and selectivity for specific biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level to better understand how this compound interacts with its targets.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one?

  • Methodological Answer : The compound is synthesized via cyclization reactions. A common method involves reacting 2-aminobenzylamine with methyl isocyanate under controlled conditions, followed by intramolecular cyclization to form the benzodiazole ring. Reaction parameters (e.g., solvent polarity, temperature) critically influence yield and purity . Alternative routes may employ precursors like 5-nitro derivatives followed by catalytic hydrogenation to introduce the amino group.

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the methyl group (δ ~3.2 ppm for CH₃) and dihydrobenzodiazole protons (δ ~4.1–4.5 ppm for CH₂).
  • IR : Identify carbonyl stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) vibrations.
  • Mass Spectrometry : Verify molecular ion peaks (m/z 177.20 for [M+H]⁺) .

Q. What analytical techniques assess purity and stability under varying conditions?

  • Methodological Answer :

  • HPLC : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring mass loss under controlled heating (e.g., 25–300°C).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and decomposition points .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency.
  • Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Q. What computational strategies predict biological targets or mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, proteases). Prioritize binding pockets with high complementarity to the benzodiazole core.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl/amino groups) with bioactivity data to guide derivative design .

Q. How can contradictory reports on biological activity be resolved?

  • Methodological Answer :

  • Comparative Bioassays : Test the compound against standardized cell lines (e.g., HEK293, SH-SY5Y) under identical conditions to isolate confounding variables.
  • Structural Analog Comparison : Benchmark against analogs like 5-chloro or 5-fluoro derivatives to assess substituent-specific effects .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450) to identify binding motifs .

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